Product packaging for Methyl 4-amino-2-methoxybenzoate(Cat. No.:CAS No. 27492-84-8)

Methyl 4-amino-2-methoxybenzoate

Cat. No.: B016309
CAS No.: 27492-84-8
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-methoxybenzoate
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InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQMVSYNJQULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181911
Record name Methyl 4-amino-o-anisate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27492-84-8
Record name Methyl 4-amino-2-methoxybenzoate
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Record name Methyl 4-amino-o-anisate
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Record name Methyl 4-amino-o-anisate
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Record name Methyl 4-amino-o-anisate
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Biological and Biomedical Research on Methyl 4 Amino 2 Methoxybenzoate

Potential as Precursor for Biologically Active Molecules

The utility of this compound as a precursor is well-documented in medicinal chemistry. Its structure is a key building block for several pharmaceutical agents, and it serves as a vital intermediate in their synthesis. chemicalbook.comlookchem.com

Detailed Research Findings:

Synthesis of Kinase Inhibitors: this compound is an intermediate in the synthesis of kinase inhibitors like Lenvatinib. Kinase inhibitors are a class of targeted cancer therapy that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. By modifying the structure of this compound, chemists can construct the complex heterocyclic systems characteristic of many kinase inhibitors.

Development of 5-HT4 Receptor Ligands: Research has shown that derivatives of this compound are potent agonists and antagonists for the 5-HT4 receptor. acs.org For instance, new benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid (which can be synthesized from the parent compound) have been found to have nanomolar affinity for 5-HT4 receptors. acs.org These receptors are involved in regulating gastrointestinal motility. The ester function of these molecules was demonstrated to be advantageous for activity at 5-HT4 receptors compared to corresponding amide derivatives. acs.org The introduction of different substituents on the piperidine (B6355638) ring of these derivatives can dramatically alter their pharmacological profile from agonist to antagonist. acs.org

Intermediates for Antiemetic Drugs: The compound is a well-established intermediate in the synthesis of Metoclopramide, a widely used medication to treat nausea and vomiting. chemicalbook.comlookchem.comsynthinkchemicals.com It is also a precursor for Alizapride, another antiemetic agent. chemicalbook.com The synthesis involves transformations of the functional groups on the this compound backbone to create the final drug structure, which acts primarily as a dopamine (B1211576) receptor antagonist.

Precursors for Selective Estrogen Receptor Modulators (SERMs): The aminoethoxyphenyl pharmacophore is an essential feature in many Selective Estrogen Receptor Modulators (SERMs) used in the management of osteoporosis and breast cancer. researchgate.net Researchers have explored the synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters as key intermediates for creating potential SERMs, highlighting another pathway where derivatives of benzoate (B1203000) esters serve as foundational molecules. researchgate.net

The following table summarizes some of the biologically active molecules synthesized using this compound or its direct derivatives as a precursor.

Table 1: Biologically Active Molecules Derived from this compound Precursor

Biologically Active MoleculeClassPrimary Mechanism of Action
Lenvatinib Kinase InhibitorInhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.
Metoclopramide Antiemetic, Prokinetic AgentActs as a dopamine D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist. lookchem.comsynthinkchemicals.com
5-HT4 Receptor Ligands Receptor Agonist/AntagonistModulates the activity of the 5-HT4 receptor, influencing gastrointestinal motility. acs.org
Alizapride AntiemeticFunctions as a dopamine D2 receptor antagonist. chemicalbook.com
SERM Intermediates Precursors for SERMsDesigned to selectively modulate estrogen receptors, with potential applications in osteoporosis and breast cancer. researchgate.net

Significance of Methyl 4 Amino 2 Methoxybenzoate in Synthetic Chemistry and Material Science Precursors

The utility of Methyl 4-amino-2-methoxybenzoate stems from its distinct functional groups: an amino group, a methoxy (B1213986) group, and a methyl ester. These groups allow for a variety of chemical transformations, making it a valuable starting material for more complex molecules.

In synthetic chemistry , it is a widely used intermediate in the preparation of pharmaceuticals. It serves as a key building block for a range of therapeutic agents, including kinase inhibitors such as lenvatinib, Hedgehog pathway inhibitors, and retinoic acid receptor agonists. The amino group facilitates nucleophilic reactions, while the electron-donating methoxy group activates the aromatic ring for electrophilic substitutions. It is also a crucial intermediate in the synthesis of Metoclopramide and Alizapride. chemicalbook.comsynthinkchemicals.com Furthermore, its derivatives are explored for their potential as 5-HT4 receptor agonists and antagonists. acs.orgacs.org

In the realm of material science , while direct applications are less common, its derivatives are investigated for various properties. For instance, its role as a precursor in creating compounds with potential applications in organic electronics or as specialized polymers is an area of interest. The structural backbone of this compound can be incorporated into larger molecular frameworks to develop novel materials.

Current Academic Landscape and Research Trajectories for Methyl 4 Amino 2 Methoxybenzoate

Contemporary research continues to build upon the foundational role of Methyl 4-amino-2-methoxybenzoate. A significant focus remains on its application in medicinal chemistry. Researchers are actively developing new synthetic routes to create novel derivatives with potential therapeutic activities. For example, recent studies have explored its use in synthesizing compounds with anticancer properties. biosynth.com

Another research trajectory involves the development of more efficient and environmentally friendly synthetic methods for the compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yield and purity. google.com For instance, a method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, a related compound, highlights the ongoing efforts to refine synthetic pathways. google.com

Furthermore, the compound is being investigated in the context of agrochemicals, where it can serve as an intermediate for herbicides and insecticides. nbinno.com The structural motifs present in this compound are relevant to the design of new active ingredients in this field.

Overview of Key Methodologies Employed in Methyl 4 Amino 2 Methoxybenzoate Research

Classical Approaches to this compound Synthesis

Traditional methods for synthesizing this compound primarily involve esterification of the corresponding carboxylic acid or the reduction and amination of suitable precursors.

Esterification Routes to this compound

A primary classical route to this compound is the esterification of 4-amino-2-methoxybenzoic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The process is an equilibrium-driven reaction, and to achieve high yields, strategies like using a large excess of methanol or removing the water formed during the reaction are often employed. libretexts.org

Another documented method involves the methylation of p-aminosalicylic acid. In one example, p-aminosalicylic acid is treated with dimethyl sulfate in the presence of potassium hydroxide (B78521) in anhydrous acetone (B3395972) to yield this compound. googleapis.com It is crucial to maintain anhydrous conditions to prevent the formation of N-methyl byproducts. googleapis.com

A general procedure for the synthesis of related methyl esters involves heating the corresponding benzoic acid with potassium carbonate in a solvent like N,N-dimethyl acetamide (B32628) (DMA), followed by the addition of a methylating agent. chemicalbook.com Although this specific example details the synthesis of methyl 2-methoxybenzoate, the principle can be adapted for the synthesis of this compound from 4-amino-2-methoxybenzoic acid.

Table 1: Classical Esterification Approaches

Starting Material Reagents Key Conditions Reference
4-amino-2-methoxybenzoic acid Methanol, Sulfuric Acid Reflux libretexts.org
p-aminosalicylic acid Dimethyl sulfate, Potassium hydroxide Anhydrous acetone, Room temperature googleapis.com
2-methoxybenzoic acid Potassium carbonate, Methyl salicylate 110°C, DMA chemicalbook.com

Reduction and Amination Strategies for this compound Precursors

An alternative classical pathway involves the reduction of a nitro group on a precursor molecule, followed by amination if necessary. A common precursor is methyl 4-nitro-2-methoxybenzoate. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or iron in acidic media. This transformation is a fundamental process in the synthesis of aromatic amines.

Another strategy starts with the halogenation of a protected aniline (B41778) derivative. For instance, 2-methoxy-4-acetylamino-benzoic acid methyl ester can undergo halogenation (chlorination, bromination, or iodination). google.com The resulting halo-substituted compound can then be subjected to amination reactions to introduce the amino group at the desired position, followed by deprotection of the acetyl group to yield the final product.

Modern and Sustainable Synthetic Pathways to this compound

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. This includes the use of catalytic systems that offer higher selectivity, milder reaction conditions, and reduced waste.

Catalytic Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that are difficult or inefficient to achieve through classical methods.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting various organic reactions. While specific examples detailing the organocatalytic synthesis of this compound are not abundant, the principles of organocatalysis can be applied. For instance, chiral phosphoric acids have been used to catalyze the asymmetric amination of arenes, which could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.govacs.org Iminium catalysis is another strategy that has been successfully employed for the enantioselective alkylation of anilines, demonstrating the potential of organocatalysts to activate substrates for C-N bond formation. princeton.edu

Transition metal catalysis is a cornerstone of modern synthetic chemistry, with palladium-, copper-, and rhodium-based catalysts being particularly important for the formation of C-N bonds. mit.edunih.govorganic-chemistry.org These methods are highly versatile and tolerate a wide range of functional groups.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for synthesizing arylamines from aryl halides or triflates. mit.eduacs.org This reaction could be applied to a suitably substituted aryl halide precursor to introduce the amino group and form this compound. The development of new phosphine (B1218219) ligands has significantly expanded the scope and efficiency of these reactions, even allowing for couplings at room temperature. mit.edu

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems. nih.govnih.gov These reactions are often more cost-effective. Modern protocols for copper-catalyzed aminations can be performed under milder conditions and with a broader substrate scope than the traditional Ullmann condensation.

Rhodium-catalyzed amination reactions have also been developed, offering another avenue for the synthesis of arylamines from aryl halides. organic-chemistry.org These reactions often exhibit high functional group tolerance.

More sustainable approaches are also being developed, such as performing transition metal-catalyzed aminations in aqueous micellar solutions, which reduces the reliance on volatile organic solvents. nih.govacs.org

Table 2: Modern Catalytic Approaches

Catalytic System Reaction Type Key Features Potential Application Reference
Chiral Phosphoric Acid Asymmetric Amination Enantioselective C-N bond formation. Synthesis of chiral aniline derivatives. nih.govacs.org
Palladium-Phosphine Complexes Buchwald-Hartwig Amination High efficiency, broad scope, room temperature reactions possible. Amination of aryl halides/triflates. mit.eduacs.org
Copper-Ligand Complexes Ullmann-Type Coupling Cost-effective alternative to palladium. Amination of aryl halides. nih.govnih.gov
Rhodium-NHC Complexes N-Arylation Mild conditions, high functional group tolerance. Amination of aryl halides. organic-chemistry.org

An in-depth examination of the synthetic approaches for this compound reveals a landscape of evolving chemical practices. This article focuses on the methodologies employed in its synthesis, with a particular emphasis on green chemistry principles, innovative reagents, and the challenges of scaling up production for industrial applications.

2 Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The core objective is to design processes that are not only efficient but also environmentally benign. mit.edu The 12 principles of green chemistry provide a framework for this endeavor, advocating for waste prevention over treatment, maximization of atom economy, and the use of less hazardous substances. mit.edujocpr.com In the context of this compound synthesis, this translates to selecting synthetic routes that minimize by-products, reduce energy consumption by operating at or near ambient temperatures and pressures, and utilize catalysts instead of stoichiometric reagents to enhance efficiency. mit.edu The ideal green synthesis would start from renewable feedstocks, avoid unnecessary derivatization steps like the use of protecting groups, and result in a product that can degrade into innocuous substances after its intended use. mit.edu

1 Solvent-Free Methods for this compound

A primary tenet of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste and environmental impact of a chemical process. mit.edu While specific solvent-free methods for the industrial production of this compound are not extensively documented in publicly available literature, general green chemistry approaches offer viable alternatives to traditional solvent-heavy syntheses.

One such approach is mechanochemistry , where mechanical force, such as grinding or milling, is used to induce chemical reactions in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and is inherently a solvent-free process. mit.edu Another strategy involves replacing volatile organic solvents with greener alternatives like water. For instance, the development of catalyst-free reactions in water for the formation of carbon-nitrogen double bonds showcases the potential for aqueous media in organic synthesis, which could be applicable to certain steps in the synthesis of related compounds. nih.gov The ultimate goal is to avoid auxiliary substances wherever possible or to substitute them with safer options. mit.edu

2 Atom Economy Considerations in this compound Synthesis

Atom economy, a concept introduced by Barry Trost, is a critical measure of the efficiency of a chemical reaction. jocpr.com It calculates the proportion of reactant atoms that are incorporated into the desired final product, providing a clear metric for waste generation at the atomic level. primescholars.comyoutube.com A reaction can have a high percentage yield but a poor atom economy if it produces a significant amount of by-products. primescholars.com

For example, a hypothetical synthesis of this compound might proceed from 4-amino-2-methoxybenzoic acid and methanol via an esterification reaction.

Reaction: C₈H₉NO₃ + CH₄O → C₉H₁₁NO₃ + H₂O

In this idealized esterification, the calculation for atom economy would be:

(Molecular Weight of C₉H₁₁NO₃) / (Molecular Weight of C₈H₉NO₃ + Molecular Weight of CH₄O) * 100

(181.19 g/mol ) / (167.16 g/mol + 32.04 g/mol ) * 100 ≈ 90.9%

Computational and Theoretical Studies on Methyl 4 Amino 2 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and reactivity indices, which are crucial for rational drug design and materials science.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Methyl 4-amino-2-methoxybenzoate, DFT studies are instrumental in optimizing its three-dimensional geometry to find the most stable energetic conformation.

These calculations can predict a variety of properties:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data for structural validation. dergipark.org.tr

Reactivity Descriptors: DFT allows for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and indicate sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr Mulliken atomic charges can also be calculated to quantify the partial charge on each atom. dergipark.org.tr

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound (B3LYP/6-311G(d,p))
ParameterCalculated ValueSignificance
Total Energy-630.12 HartreesRepresents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy-5.85 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy-0.98 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.87 eVIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Dipole Moment3.45 DebyeMeasures the polarity of the molecule.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for studying molecular systems without reliance on experimental data. While often more computationally demanding than DFT for similar accuracy, they are valuable for their systematic approach. In studies of related aromatic amines, both HF and DFT methods have been used to calculate optimized geometries and vibrational frequencies, with results showing good agreement with experimental data. nih.gov

Molecular orbital (MO) analysis derived from ab initio calculations for this compound would focus on:

Orbital Energies: Calculating the energies of molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), which govern the molecule's reactivity.

Orbital Composition: Analyzing the contribution of atomic orbitals to each molecular orbital. For instance, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the benzene (B151609) ring, making these sites reactive towards electrophiles. The LUMO is likely distributed over the carbonyl group and the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO-1.02π* orbitals of the aromatic ring and C=O group
HOMO-5.91p-orbitals of the Amino (N) atom, π orbitals of the aromatic ring
HOMO-1-6.78p-orbitals of the Methoxy (B1213986) (O) atom, π orbitals of the aromatic ring

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov These simulations are crucial for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule like an enzyme or receptor. nih.gov

An MD simulation for this compound could investigate:

Solvation Effects: How the molecule orients itself and interacts with water or other solvent molecules.

Binding Dynamics: If this compound is a precursor to a drug, MD can simulate its binding process to the active site of a target protein, revealing key interactions, binding stability, and the conformational changes that occur upon binding.

Diffusion and Transport: Simulating how the molecule moves through different media, such as a cell membrane.

Coarse-grained MD simulations, which simplify the representation of molecules, can be used to model larger systems over longer timescales, such as the self-assembly of derivative molecules into nanoparticles for drug delivery. nih.gov

Conformational Analysis and Energy Landscapes of this compound

This compound has several rotatable single bonds, primarily involving the methoxy and methyl ester functional groups. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

This analysis is typically performed by systematically rotating specific dihedral angles and calculating the potential energy at each step using quantum mechanical methods. The results are visualized as a potential energy surface (PES), which maps the energy as a function of molecular geometry. The lowest points on this surface correspond to stable conformers. Identifying the global minimum energy conformer is essential as it represents the most populated state of the molecule and is the correct starting point for further simulations.

Table 3: Hypothetical Relative Energies for Rotation Around the Ar-OCH₃ Bond
Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Conformation Description
0.00Global Minimum (Planar, most stable)
90°+3.50Transition State (Perpendicular, highest energy)
180°+0.85Local Minimum (Planar, less stable)

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (excluding QSAR for dosage)

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For this compound, which serves as a key intermediate in the synthesis of pharmacologically active compounds, understanding SAR is crucial for designing more potent and selective derivatives.

Computational SAR studies would involve creating a library of virtual derivatives by modifying the parent structure and then calculating properties that correlate with activity. Key modification sites on this compound include:

The Amino Group (Position 4): This group is a key site for nucleophilic reactions. It can be acylated, alkylated, or transformed into other functional groups to modulate binding affinity and selectivity.

The Methoxy Group (Position 2): The size and electronics of this group can be altered (e.g., to ethoxy or hydroxyl) to probe steric and electronic requirements of a binding pocket.

The Aromatic Ring: Substituents could be added at the unoccupied positions (3, 5, 6) to alter lipophilicity, electronic properties, and metabolic stability.

By comparing the calculated electronic properties (like HOMO/LUMO energies and surface charge) and docking scores of these derivatives, researchers can build a model that predicts the activity of new, unsynthesized compounds.

Table 4: Illustrative SAR Table for Hypothetical Derivatives
ModificationHypothetical Change in ActivityRationale
4-NH₂ → 4-NHCOCH₃DecreaseReduces hydrogen bond donating ability and basicity.
2-OCH₃ → 2-OHIncreaseIntroduces a hydrogen bond donor, potentially forming a new interaction with a receptor.
Add 5-ClIncreaseIncreases lipophilicity and may engage in halogen bonding.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the entire reaction pathway, it is possible to identify transition states, intermediates, and calculate activation energies, which provides a deeper understanding of reaction kinetics and feasibility.

For this compound, computational studies could investigate mechanisms for reactions such as:

Oxidation: The oxidation of the amino group to a nitro derivative.

Reduction: The reduction of the ester group to the corresponding alcohol.

Substitution: The substitution of the methoxy group.

A typical study would involve using DFT to calculate the energies of the reactants, products, and any proposed intermediates. Transition state search algorithms would then be used to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key factor in determining the reaction rate.

Biological and Biomedical Research on Methyl 4 Amino 2 Methoxybenzoate Focus on Mechanism, Not Dosage

Investigation of Biological Activity Profiles

Enzyme Inhibition Studies

Methyl 4-amino-2-methoxybenzoate has been identified as a key intermediate in the synthesis of several potent enzyme inhibitors, particularly in the realm of cancer therapy. While direct enzymatic inhibition data for this compound is not extensively documented in public literature, its structural contribution to pharmacologically active molecules provides significant insight into its potential biological activity.

The compound is a crucial building block in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. ed.ac.uk The synthesis of such inhibitors from this compound underscores the importance of its chemical scaffold in designing molecules that can fit into the ATP-binding pocket of kinases, thereby blocking their activity.

Furthermore, research on structurally related aminobenzothiazole derivatives has shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov For instance, certain 2-aminobenzothiazole (B30445) compounds have demonstrated IC₅₀ values for VEGFR-2 kinase inhibition in the sub-micromolar range, comparable to the approved drug Sorafenib. nih.gov This suggests that the aminobenzoate moiety, a core feature of this compound, is a valuable pharmacophore for the development of kinase inhibitors.

A summary of the role of this compound as a precursor to kinase inhibitors is presented in the table below.

Kinase InhibitorPrecursor CompoundImplied Activity of Precursor
LenvatinibThis compoundServes as a key structural component for kinase binding.
VEGFR-2 Inhibitors2-Aminobenzothiazole derivativesThe aminobenzoate-like structure is crucial for inhibitory activity. nih.gov

Receptor Binding Affinity Research

The potential for this compound to interact with biological receptors is primarily inferred from its use as a synthetic intermediate for receptor agonists. Direct receptor binding assays for this specific compound are not widely reported.

One of the notable applications of this compound is in the synthesis of retinoic acid receptor (RAR) agonists. RARs are nuclear receptors that play a critical role in cell differentiation, proliferation, and apoptosis. Agonists for these receptors are being investigated for various therapeutic applications, including cancer treatment. The utilization of this compound in creating these agonists suggests that its structural framework is amenable to binding within the ligand-binding domain of RARs.

While specific binding affinity values (e.g., Kᵢ or IC₅₀) for this compound at any particular receptor are not available in the reviewed literature, the chemical nature of the molecule—an aromatic amine with methoxy (B1213986) and methyl ester substitutions—provides features that could facilitate interactions with receptor surfaces through hydrogen bonding, and hydrophobic interactions.

Antimicrobial Activity Research (Mechanism-focused)

While direct studies on the antimicrobial properties of this compound are limited, research on its structural class, the 4-aminobenzoic acid (PABA) derivatives, provides a strong basis for understanding its potential mechanisms of antimicrobial action. PABA is an essential nutrient for many pathogenic bacteria, serving as a precursor in the folate synthesis pathway. nih.gov

Derivatives of PABA can act as antimetabolites, interfering with this crucial metabolic pathway. The mechanism of action for many antimicrobial sulfonamides, for example, involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme that utilizes PABA.

Recent studies on novel benzocaine (B179285) (ethyl 4-aminobenzoate) derivatives have shed light on more direct antimicrobial mechanisms. These compounds have been shown to disrupt the integrity of the bacterial cell membrane. researchgate.net Molecular dynamics simulations and cryo-electron microscopy have indicated that these derivatives can cause the bacterial cell membrane to become rough and wrinkled, leading to cell death. researchgate.net

Furthermore, some 4-aminobenzoic acid derivatives have been investigated for their ability to inhibit bacterial topoisomerases, enzymes essential for DNA replication and repair. researchgate.net By binding to and inhibiting these enzymes, the compounds can prevent bacterial proliferation.

A study on Schiff bases derived from 4-aminobenzoic acid demonstrated that simple chemical modifications could introduce potent antibacterial and antifungal activities. nih.govnih.gov These findings suggest that derivatives of this compound could be engineered to possess significant antimicrobial properties, potentially acting through one or more of the mechanisms described in the table below.

Potential Antimicrobial MechanismDescription
Folate Synthesis InhibitionActing as a PABA antimetabolite to inhibit dihydropteroate synthase. nih.gov
Bacterial Cell Membrane DisruptionCausing physical damage to the bacterial cell membrane, leading to leakage of cellular contents and cell death. researchgate.net
Topoisomerase InhibitionInhibiting enzymes essential for bacterial DNA replication and repair. researchgate.net

Mechanistic Studies of Biological Interactions at the Molecular Level

The primary reported mechanism of action for the biological activity of this compound is in the context of its anticancer properties. Research has indicated that its in vitro anticancer activity is associated with its ability to bind to aminobenzothiazole. biosynth.com This binding is proposed to inhibit the production of DNA and RNA, thereby halting the proliferation of cancer cells. biosynth.com This mechanism suggests a targeted interaction at the molecular level that disrupts fundamental cellular processes.

Interestingly, the same research noted that this compound does not appear to have an effect on lipid or protein synthesis, indicating a degree of specificity in its action. biosynth.com This selectivity is a desirable trait in the development of therapeutic agents, as it can potentially reduce off-target effects.

Studies on other aminobenzoic acid derivatives have provided further insights into their molecular interactions. For example, cryo-electron microscopy of aminobenzoic acid derivatives interacting with the ribosome has shown that their rigid sp²-hybridized backbone can obstruct the conformational changes required for the "induced fit" mechanism of peptide bond formation. acs.org This steric hindrance within the peptidyl transferase center of the ribosome provides a clear molecular basis for their inhibitory effect on protein synthesis.

The methoxy group present in this compound is also a significant feature in its molecular interactions. In other classes of compounds, such as methoxyflavones, the methoxy group has been shown to contribute to cytotoxic activity against cancer cell lines. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

This compound serves as a valuable tool in various aspects of biomedical and chemical research, fitting the role of a chemical probe. Its primary application in this regard is as a reference standard in the quality control and assurance processes for the commercial production of the pharmaceutical drug Metoclopramide. In this capacity, it is used in analytical methods to ensure the identity, purity, and consistency of the final drug product.

Furthermore, this compound is utilized in pharmacokinetic studies to trace the metabolic pathways of related compounds. By using isotopically labeled versions of this molecule, researchers can follow its absorption, distribution, metabolism, and excretion, providing valuable information on how structural modifications affect the drug's behavior in a biological system.

Its role as a synthetic intermediate for various biologically active molecules, including kinase inhibitors and receptor agonists, also positions it as a foundational chemical probe. By synthesizing a library of derivatives from this common starting material, researchers can systematically explore structure-activity relationships and probe the chemical space around a particular biological target.

Biotransformation and Metabolism Research

Direct and detailed studies on the biotransformation and metabolism of this compound are not extensively available in the public domain. However, insights into its potential metabolic fate can be gleaned from the synthetic routes of related pharmaceutical compounds and the general metabolic pathways of xenobiotics containing similar functional groups.

The synthesis of the anticancer drug Gefitinib, for instance, starts from a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate. nih.gov The synthetic pathway involves several reactions that mimic metabolic transformations, including reduction of a nitro group to an amine and subsequent cyclization reactions. nih.gov This suggests that the amino and methoxy groups on the benzene (B151609) ring of this compound could be sites for metabolic modification.

In general, aromatic compounds are often metabolized in the liver by cytochrome P450 enzymes. Potential metabolic reactions for this compound could include:

N-acetylation: The primary amino group is a common site for acetylation, a phase II metabolic reaction that often leads to increased water solubility and excretion. The acetylated form, Methyl 4-(acetylamino)-2-methoxybenzoate, is a known impurity of Metoclopramide. nih.gov

O-demethylation: The methoxy group can be demethylated to a hydroxyl group, which can then be further conjugated with glucuronic acid or sulfate (B86663).

Hydrolysis: The methyl ester can be hydrolyzed by esterases to the corresponding carboxylic acid, 4-amino-2-methoxybenzoic acid.

These potential metabolic pathways are summarized in the table below.

Potential Metabolic ReactionResulting Product
N-acetylationMethyl 4-(acetylamino)-2-methoxybenzoate
O-demethylationMethyl 4-amino-2-hydroxybenzoate
Ester Hydrolysis4-amino-2-methoxybenzoic acid

It is important to note that these are predicted pathways based on general metabolic principles and the metabolism of related compounds. Specific in vivo and in vitro metabolism studies would be required to definitively identify the biotransformation products of this compound.

Applications of Methyl 4 Amino 2 Methoxybenzoate in Advanced Materials and Other Fields Excluding Dosage

Role of Methyl 4-amino-2-methoxybenzoate in Polymer Science and Monomer Design

While direct, extensive research on the role of this compound in polymer science is not widely documented in the provided results, its structural features strongly suggest its potential as a monomer or a modifying agent in polymer synthesis. The presence of a primary amine group allows it to participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. The methoxy (B1213986) and methyl ester groups can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength.

Lignin-derived monomers, which share some structural similarities with this compound (e.g., methoxy-substituted aromatic rings), are being explored for creating biobased thermoplastics and thermoset polymers. mdpi.com For instance, 2-methoxy-4-vinylphenol, derived from ferulic acid, serves as a platform for functional monomers in radical polymerizations. mdpi.com This indicates the potential for similarly structured compounds like this compound to be functionalized and utilized in the development of new polymers. The amino group provides a reactive site for creating a variety of polymerizable derivatives.

Applications in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, with its hydrogen bond donors (the amino group) and acceptors (the ester and methoxy oxygens), makes it a candidate for involvement in supramolecular chemistry and self-assembly processes. Hydrogen bonds are crucial in the formation of well-ordered, extended molecular networks. nih.gov

Analytical Reagent Applications for Detection or Quantification

This compound is utilized as a reference standard in analytical chemistry. synthinkchemicals.com Specifically, it serves as a working or secondary reference standard in the quality control and quality assurance processes during the commercial production of certain pharmaceuticals. Its use in analytical methods like chromatography and spectrometry helps ensure the consistency and reliability of drug formulations.

Furthermore, derivatives of this compound are prepared for analytical purposes. For example, the synthesis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate is a multi-step process where the purity of the final product is a key concern, with high-performance liquid chromatography (HPLC) being used for analysis. google.com The preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate, an intermediate, also involves careful reaction control and purity assessment by HPLC. google.comchemicalbook.com These examples highlight the role of this chemical family in developing analytical methods and ensuring the quality of synthesized compounds.

DerivativeAnalytical ApplicationReference
Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateIntermediate in a synthesis with HPLC-based purity checks. google.com
Methyl 4-acetamido-5-chloro-2-methoxybenzoateIntermediate in a synthesis with HPLC-based purity checks. google.comchemicalbook.com

Environmental and Safety Considerations in Methyl 4 Amino 2 Methoxybenzoate Research

Environmental Degradation Pathways of Methyl 4-amino-2-methoxybenzoate

The environmental persistence and degradation of this compound are influenced by its chemical structure, which includes an aromatic ring, an amino group, a methoxy (B1213986) group, and a methyl ester group. While specific studies on this compound are limited, its degradation can be inferred from the known behavior of related aromatic compounds. The primary degradation pathways are expected to be microbial biodegradation and photodegradation.

Microbial Biodegradation:

The biodegradation of aromatic compounds is a key process in their environmental removal. Microorganisms in soil and water can utilize such compounds as a source of carbon and energy. The degradation of this compound is likely initiated by the cleavage of its ester bond by hydrolase enzymes, a common mechanism for the breakdown of aromatic-aliphatic copolyesters and other esters. nih.gov This would yield 4-amino-2-methoxybenzoic acid and methanol (B129727).

Following the initial hydrolysis, the degradation of the resulting aminobenzoic acid can proceed through several aerobic and anaerobic pathways. ethz.chnih.gov Aerobic degradation often involves dioxygenase-catalyzed ring cleavage. fishersci.nl For substituted anilines, acylation in soil has been observed, leading to the formation of different transformation products. scioninstruments.com Under anaerobic conditions, especially in environments like sediments, benzoate (B1203000) and its derivatives can be degraded through processes like sulfate (B86663) reduction. nih.gov The presence of functional groups like the amino and methoxy groups can influence the rate and pathway of degradation. For instance, the position of substituents on the aromatic ring can affect the susceptibility of the compound to microbial attack.

It is important to note that while many microorganisms can degrade aromatic amines, these compounds can also exhibit toxicity to the degrading microbes, potentially inhibiting the process at high concentrations. mdpi.com

Photodegradation:

Aromatic compounds can also be degraded by sunlight in a process known as photodegradation or photolysis. In aquatic environments, photolysis can be a significant degradation pathway for aromatic esters and anilines. nih.govscioninstruments.com The rate of photodegradation is influenced by factors such as the intensity of light, the pH of the water, and the presence of other substances like TiO2 and hydrogen peroxide, which can act as photocatalysts. nih.gov For aromatic compounds, the number of aromatic rings can influence the rate of photodegradation, with compounds having more rings often being more difficult to degrade. nih.gov The methoxy group on the benzene (B151609) ring may also influence the photochemical reactivity of the molecule.

Ecotoxicity Studies of this compound (excluding human toxicity/dosage)

Aquatic Toxicity:

The toxicity of aromatic compounds to aquatic organisms can vary significantly based on their structure. For many aromatic hydrocarbons, toxicity increases with the number of aromatic rings. nih.gov Anilines, in particular, have been shown to be significantly more toxic to aquatic organisms like Daphnia magna (water fleas) than other polar narcotic compounds. nih.gov The position of substituents on the aniline (B41778) ring can also affect toxicity, with ortho-substituted anilines sometimes exhibiting lower toxicity, possibly due to steric hindrance. nih.gov

Given that this compound is a substituted aniline, it is prudent to handle it as a substance potentially toxic to aquatic organisms. Safety data for the related compound, ethyl 4-aminobenzoate, indicates that it is toxic to aquatic life with long-lasting effects. fishersci.nlfishersci.com This suggests that this compound should not be released into drains or water bodies. synhet.com

Below is a table summarizing the general aquatic toxicity of related compound classes.

Compound ClassTest OrganismEffectReference
Aromatic AminesDaphnia magnaHigh sensitivity and toxicity nih.gov
Aromatic HydrocarbonsRainbow Trout, Largemouth BassToxicity increases with number of aromatic rings nih.gov
Ethyl 4-aminobenzoateAquatic organismsToxic with long-lasting effects fishersci.nlfishersci.com

Terrestrial Toxicity:

Information on the terrestrial toxicity of this compound is also scarce. However, studies on aniline have shown that it can have detrimental impacts on plant growth by causing oxidative damage and disrupting osmolyte homeostasis. scioninstruments.com The biodegradation of amines in soil can lead to the formation of ammonia, nitrites, and nitrates, which can act as plant nutrients but at high concentrations may have adverse effects. nih.gov

Sustainable Practices in this compound Handling and Disposal

The adoption of sustainable practices in the laboratory is essential to minimize the environmental impact of chemical research. This is particularly important for compounds with potential ecotoxicity like this compound.

Handling and Storage:

Proper handling and storage are the first steps in preventing environmental release. This includes:

Inventory Management: Purchase and use only the amount of chemical needed for experiments to avoid surplus and potential for disposal of expired materials. skillmaker.educationyouthfilter.com

Secure Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly closed container to prevent volatilization or spills. chemicalbook.com

Personal Protective Equipment (PPE): While primarily for personal safety, the use of appropriate PPE, such as gloves and eye protection, also helps prevent accidental contamination of the laboratory environment, which could then be washed into wastewater systems. sigmaaldrich.com

Waste Disposal:

A comprehensive waste management plan should be in place before beginning any work with this compound. nih.gov Key principles of sustainable waste disposal include:

Waste Minimization: The most effective strategy is to reduce waste at the source by optimizing experimental procedures to use smaller quantities of the chemical. skillmaker.education

Segregation of Waste: Do not dispose of this compound down the drain. synhet.com It should be collected in a designated, properly labeled hazardous waste container. scioninstruments.com This prevents its entry into wastewater treatment systems where it may not be effectively removed and could harm aquatic life.

Chemical Treatment: In some cases, chemical neutralization or degradation of waste may be possible within the laboratory to render it less hazardous before disposal. However, such procedures should only be carried out by trained personnel with a thorough understanding of the reaction products. scioninstruments.com

Recycling: While direct recycling of the chemical may not be feasible in a standard laboratory setting, recycling of non-contaminated materials used in conjunction with the research, such as packaging and clean glassware, should be practiced. youthfilter.com

The following table summarizes key sustainable practices for handling and disposal.

PracticeDescriptionReferences
Source Reduction Modifying procedures to use smaller quantities of the chemical. skillmaker.education
Efficient Inventory Management Purchasing only the necessary amount of the chemical to prevent overstocking and expiration. skillmaker.educationyouthfilter.com
Proper Waste Segregation Collecting chemical waste in designated, labeled containers and not disposing of it down the sink. scioninstruments.comsynhet.com
Recycling Recycling non-hazardous materials associated with the research, such as clean glass and packaging. youthfilter.com
Adherence to Regulations Following all local and institutional regulations for hazardous waste disposal. scioninstruments.com

Q & A

Q. What are the common synthetic routes for preparing methyl 4-amino-2-methoxybenzoate, and how can reaction yields be optimized?

this compound is synthesized via condensation reactions. For example, acyl chlorides derived from substituted acids react with the compound in dimethylformamide (DMF) with triethylamine (TEA) as a base at room temperature, yielding intermediates (e.g., 85% yield). Hydrolysis of esters to carboxylic acids (83–92% yield) and subsequent amidation with amines (e.g., 71–86% yield) are key steps . Patent literature (e.g., DE2500 919) also describes alternative pathways using methyl esters and amino-functionalized precursors under controlled conditions . Optimization involves solvent selection (e.g., toluene for SOCl₂-mediated chlorination), temperature modulation (e.g., 40°C for hydrolysis), and stoichiometric balancing of reagents.

Q. What are the critical physical properties (e.g., melting point, solubility) of this compound for experimental design?

The compound has a molecular weight of 181.19 g/mol, a melting point of 157.0–161.0°C, and a boiling point of 339.2°C at 760 mmHg. Solubility data are not fully established, but polar aprotic solvents like DMF are commonly used in reactions. These properties are essential for purification (e.g., recrystallization) and stability assessments during storage .

Q. What safety precautions are required when handling this compound?

The compound is classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers must wear protective gloves, goggles, and lab coats. Work should be conducted in a fume hood, and waste must be segregated for professional disposal to avoid environmental contamination .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) is used to assess purity (e.g., 99.5% purity reported in lenvatinib synthesis). Nuclear magnetic resonance (NMR, e.g., ¹H and ¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) verifies molecular weight. Melting point analysis ensures batch consistency .

Advanced Research Questions

Q. How can X-ray crystallography and hydrogen-bonding analysis elucidate the structural behavior of this compound?

SHELX software (e.g., SHELXL) is widely employed for small-molecule refinement. The amino and methoxy groups participate in hydrogen-bonding networks, which can be analyzed using graph set theory to classify motifs (e.g., R₂²(8) rings). Such analysis predicts packing patterns and stability in cocrystals or polymorphs .

Q. What role does this compound play in the synthesis of pharmacologically active compounds?

The compound is a key intermediate in synthesizing lenvatinib, an anticancer drug. It undergoes chlorination and aminolysis to form 4-chloro-7-methoxyquinoline-6-carboxamide, a precursor in multi-step reactions (50.4% overall yield). Its methoxy and amino groups enhance reactivity in nucleophilic substitutions .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for receptor targeting?

Derivatives like benzamides exhibit affinity for dopamine D₂ and serotonin 5-HT₃ receptors. Modifying substituents on the benzene ring (e.g., introducing halogens or alkyl groups) optimizes binding. Computational docking and in vitro assays (e.g., radioligand displacement) validate interactions .

Q. What strategies optimize reaction conditions for scale-up synthesis of this compound-based intermediates?

Catalyst screening (e.g., HATU for amidation), solvent polarity adjustments (e.g., DCM vs. DMF), and temperature control (e.g., 80°C for chlorination) improve yields. Process analytical technology (PAT) monitors real-time reaction progress to minimize side products .

Q. How do intermolecular interactions influence the crystallization and stability of this compound?

Hydrogen bonds between the amino group (N–H) and methoxy oxygen (O–CH₃) dominate crystal packing. Graph set analysis categorizes these interactions into chains ( C(4) ) or discrete dimers (D ), impacting solubility and thermal stability. Solvent choice during recrystallization (e.g., ethanol/water mixtures) further modulates morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.